molecular formula C9H8N2O3 B598967 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy- CAS No. 1204475-72-8

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy-

Cat. No.: B598967
CAS No.: 1204475-72-8
M. Wt: 192.174
InChI Key: ADABKILYVMTOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrrolo[2,3-b]pyridine core with a carboxylic acid group at the 2-position and a methoxy group at the 3-position.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy- typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine coreIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylate salts or esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or receptors, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy- can be compared with other similar compounds in the pyrrolopyridine family, such as:

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-methoxy-
  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-methoxy-

These compounds share a similar core structure but differ in the position of the methoxy group. The unique positioning of the methoxy group in 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-methoxy- can influence its chemical reactivity and biological activity, making it distinct from its analogs .

Properties

IUPAC Name

3-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-7-5-3-2-4-10-8(5)11-6(7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADABKILYVMTOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC2=C1C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.